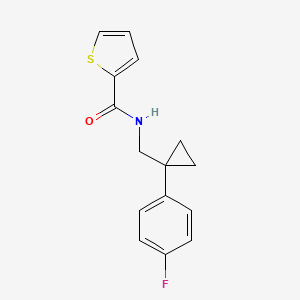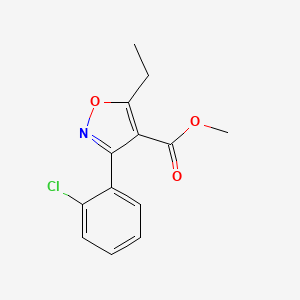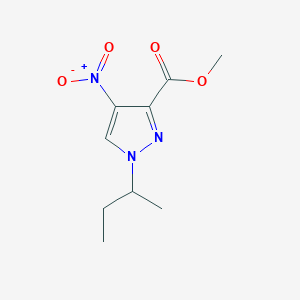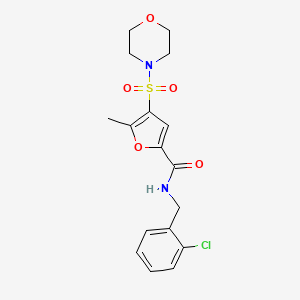
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide, also known as MSV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSV is a member of the azetidine family of compounds and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the body. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to bind to the CB1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and physiological effects:
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to reduce pain and inflammation, and to have anti-cancer properties. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has several advantages for lab experiments, including its high purity and potency. However, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several potential future directions for research on 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. One area of interest is the development of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide derivatives with improved properties and efficacy. Another area of interest is the study of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide in combination with other compounds for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide involves the reaction of 3-phenylpropylamine with methylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to form 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide. The synthesis of 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In addition, 1-(methylsulfonyl)-N-(3-phenylpropyl)azetidine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(3-phenylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20(18,19)16-10-13(11-16)14(17)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERVZKBUDFBCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)


![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)



![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)


![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)